molecular formula C6H3F3N2O B11742767 2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile CAS No. 76474-31-2

2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile

Cat. No.: B11742767
CAS No.: 76474-31-2
M. Wt: 176.10 g/mol
InChI Key: MNWSCILMAWZREA-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile is a chemical compound with the molecular formula C6H3O1N2F3 It is known for its unique structure, which includes a trifluoromethyl group and a methoxy group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile typically involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoro-1-methoxyethylidene)malononitrile
  • 2,2,2-Trifluoro-1-methoxyethanol
  • Bis(2,2,2-trifluoroethoxy)methane

Uniqueness

2-(2,2,2-Trifluoro-1-methoxyethylidene)propanedinitrile is unique due to its specific combination of trifluoromethyl and methoxy groups attached to a propanedinitrile backbone. This structure imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

76474-31-2

Molecular Formula

C6H3F3N2O

Molecular Weight

176.10 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-methoxyethylidene)propanedinitrile

InChI

InChI=1S/C6H3F3N2O/c1-12-5(6(7,8)9)4(2-10)3-11/h1H3

InChI Key

MNWSCILMAWZREA-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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